molecular formula C12H16O4 B11881999 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3R-trans)- CAS No. 82864-22-0

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3R-trans)-

Cat. No.: B11881999
CAS No.: 82864-22-0
M. Wt: 224.25 g/mol
InChI Key: VYQZZUGIBSTOAP-WDEREUQCSA-N
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Description

(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol is a chiral compound that belongs to the class of chromans Chromans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol typically involves several steps, starting from commercially available precursors. One common method involves the use of a lipase-mediated resolution protocol to achieve the desired enantiomeric purity . The process includes the preparation of intermediate compounds through ring-closing metathesis and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The goal is to produce the compound with high purity and enantiomeric excess while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol apart is its unique combination of a chroman ring system with specific methoxy and diol functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82864-22-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3R,4S)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol

InChI

InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11+/m0/s1

InChI Key

VYQZZUGIBSTOAP-WDEREUQCSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C

Origin of Product

United States

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